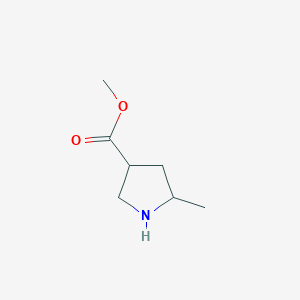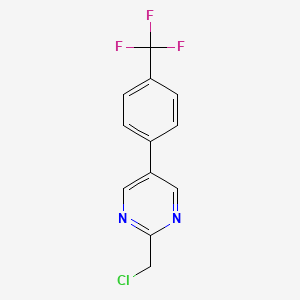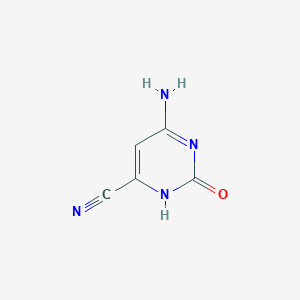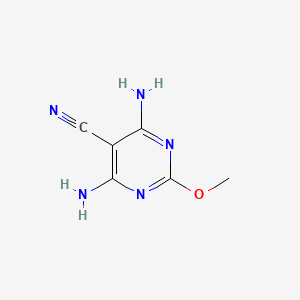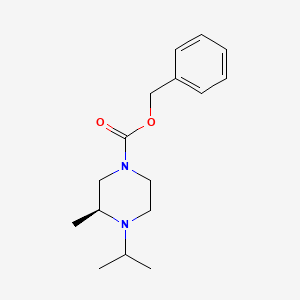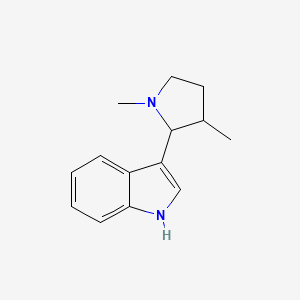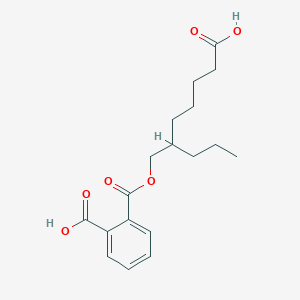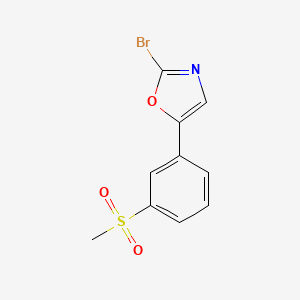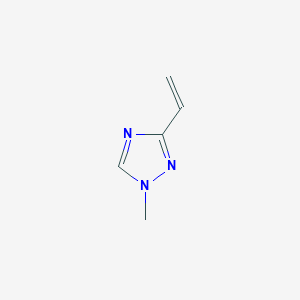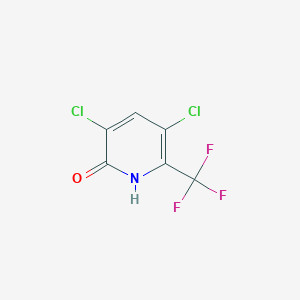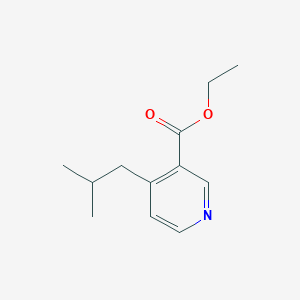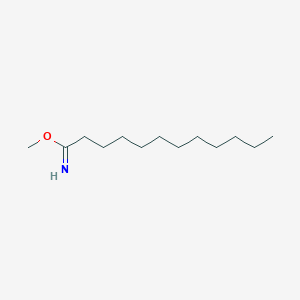
Methyl dodecanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl dodecanimidate is an organic compound with the molecular formula C₁₃H₂₇NO. It is a derivative of dodecanoic acid, where the carboxyl group is replaced by an imidate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Methyl dodecanimidate can be synthesized through the reaction of dodecanoic acid with methanol in the presence of a catalyst. The reaction typically involves the esterification of dodecanoic acid to form methyl dodecanoate, followed by the conversion of the ester to the imidate using ammonia or an amine under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes followed by imidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common catalysts used in these processes include sulfuric acid and hydrochloric acid .
化学反応の分析
Types of Reactions
Methyl dodecanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it back to the corresponding alcohol or amine.
Substitution: It can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
The major products formed from these reactions include amides, nitriles, alcohols, and substituted imidates, depending on the reaction conditions and reagents used .
科学的研究の応用
Methyl dodecanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and nitriles.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
作用機序
The mechanism of action of methyl dodecanimidate involves its ability to react with nucleophiles, leading to the formation of various derivatives. The imidate group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
類似化合物との比較
Similar Compounds
N-Methyldodecanamide: Similar in structure but contains an amide group instead of an imidate group.
Methyl dodecanoate: An ester derivative of dodecanoic acid, used in similar applications but with different reactivity.
Dodecanamide: Contains an amide group and is used in similar chemical reactions.
Uniqueness
Methyl dodecanimidate is unique due to its imidate group, which provides distinct reactivity compared to amides and esters. This makes it particularly useful in specific synthetic applications where the formation of imidate derivatives is desired .
特性
IUPAC Name |
methyl dodecanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJZJSYTQLJDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
